4-(Dimethylamino)-2-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

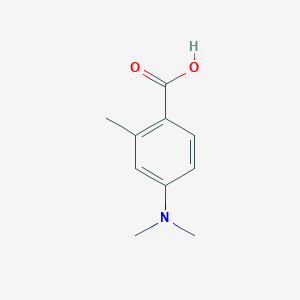

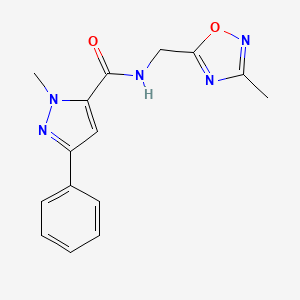

4-(Dimethylamino)-2-methylbenzoic acid is a derivative of benzoic acid. Its molecular formula is C9H11NO2 and it has a molecular weight of 165.19 .

Synthesis Analysis

The synthesis of 4-(Dimethylamino)-2-methylbenzoic acid involves the reaction of 4-dimethylaminopyridine with benzoic acid derivatives containing additional functional groups. The resulting molecular salts are formed through the utilization of a conventional solvent evaporation technique .Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)-2-methylbenzoic acid consists of a benzene ring substituted with amino and carboxyl groups .Chemical Reactions Analysis

4-(Dimethylamino)-2-methylbenzoic acid, due to its basicity, is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides . It also exhibits unusual temperature-sensitive protonation behavior .Physical And Chemical Properties Analysis

4-(Dimethylamino)-2-methylbenzoic acid is a white solid. It is slightly soluble in water .Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity

4-(Dimethylamino)-2-methylbenzoic acid derivatives have been explored for their potential in cancer research. Studies have shown that certain derivatives exhibit potent cytotoxic properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells. Some compounds have demonstrated significant growth inhibitory properties and have been tested in vivo against colon tumors in mice, showing curative effects at specific dosages (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003); (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Chemical Structure Analysis

The molecule's structure, particularly the dimethylaminotriazinyl-urea group, plays a key role in its chemical properties and interactions. Studies on compounds like triflusulfuron-methyl, which includes a 4-(dimethylamino)-2-methylbenzoic acid derivative, have provided insights into molecular interactions, such as hydrogen bonding and dipole-dipole interactions, crucial for understanding the compound's behavior (Mereiter, 2011).

Biotransformation and Metabolism

Research has also delved into the metabolism of related compounds, like 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), a widely used UV filter. Understanding the biotransformation of such compounds, including their phase I and II metabolism, is vital for assessing their biological activity and potential impact on human health (León, de Vlieger, Chisvert, Salvador, Lingeman, Irth, & Giera, 2009).

Solubility and Phase Behavior

The solubility of related compounds, like 4-methylbenzoic acid, in various solvents across different temperatures is another area of research. This knowledge is crucial for applications in chemical engineering and formulation development (Li, Liu, & Wang, 2001); (Almeida & Monte, 2011).

Synthesis of Esters and Lactones

In organic synthesis, derivatives of 4-(dimethylamino)-2-methylbenzoic acid have been used in the efficient synthesis of carboxylic esters and lactones. These compounds find applications in various fields, including pharmaceuticals and materials science (Shiina, Kubota, Oshiumi, & Hashizume, 2004).

Drug Delivery Systems

The compound has been investigated for its role in drug delivery systems. For example, its derivatives have been used in the development of pH-sensitive positive charge nanocomposites for controlled drug release, demonstrating the compound's potential in advanced pharmaceutical applications (Mahkam, Latifpour, Rafi, Mohammadzadeh Gheshlaghi, & Takfallah, 2015).

Orientations Futures

Mécanisme D'action

Target of Action

It is known that similar compounds, such as 4-(dimethylamino)benzoic acid, interact with proteins like the replicase polyprotein 1ab and orf1a polyprotein in sars-cov . These proteins play crucial roles in the replication and transcription of the virus.

Mode of Action

Compounds with similar structures, such as 4-(dimethylamino)pyridine, are known to act as nucleophilic catalysts in a variety of reactions . They can deprotonate phenols, making them more reactive, and facilitate their reaction with anhydrides .

Biochemical Pathways

For instance, 4-(Dimethylamino)pyridine has been reported to participate in reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams, and many more .

Result of Action

The effects of similar compounds suggest that it may influence cellular processes by acting as a catalyst in various biochemical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .

Propriétés

IUPAC Name |

4-(dimethylamino)-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-6-8(11(2)3)4-5-9(7)10(12)13/h4-6H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUVDYDVMXKDAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2928452.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2928459.png)

![N-(3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2928462.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928465.png)

![4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid](/img/structure/B2928466.png)

![5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2928469.png)

![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2928471.png)